molecular formula C14H13F2NO2S B5084719 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide

Cat. No.: B5084719
M. Wt: 297.32 g/mol
InChI Key: LCEHAXKRTZXAFN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide is a chemical compound characterized by the presence of fluorine atoms attached to phenyl rings and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide typically involves the reaction of 4-fluorobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)methanesulfonamide
  • 4-fluorophenyl methyl sulfone
  • 1-(4-fluorophenyl)-1-methylethylamine

Uniqueness

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide is unique due to the presence of two fluorophenyl groups and a methanesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c15-13-5-1-11(2-6-13)9-17-20(18,19)10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEHAXKRTZXAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)CC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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